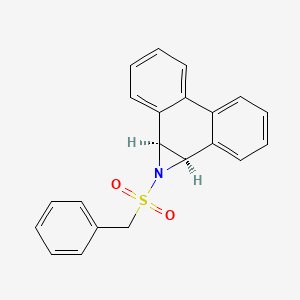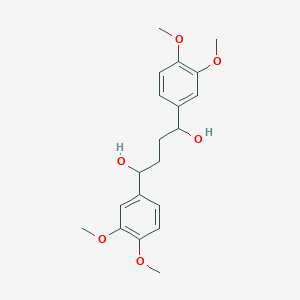
1,4-Bis(3,4-dimethoxyphenyl)butane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(3,4-dimethoxyphenyl)butane-1,4-diol is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a butane-1,4-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(3,4-dimethoxyphenyl)butane-1,4-diol typically involves the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate under photoirradiation by direct sunlight . This process results in the formation of the desired compound with high specificity.
Industrial Production Methods
These processes often employ modified nickel catalysts and are carried out within a temperature range of 80-170°C and at a pressure of 250-300 bar .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3,4-dimethoxyphenyl)butane-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(3,4-dimethoxyphenyl)butane-1,4-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(3,4-dimethoxyphenyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A primary alcohol with similar structural features but lacking the aromatic groups.
1,4-Bis(diphenylphosphino)butane: A compound used in organometallic chemistry with different functional groups.
(E)-1-(3,4-dimethoxyphenyl)butadiene: A structurally related compound with a butadiene backbone.
Uniqueness
1,4-Bis(3,4-dimethoxyphenyl)butane-1,4-diol is unique due to the presence of two 3,4-dimethoxyphenyl groups, which impart distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
102454-96-6 |
|---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1,4-bis(3,4-dimethoxyphenyl)butane-1,4-diol |
InChI |
InChI=1S/C20H26O6/c1-23-17-9-5-13(11-19(17)25-3)15(21)7-8-16(22)14-6-10-18(24-2)20(12-14)26-4/h5-6,9-12,15-16,21-22H,7-8H2,1-4H3 |
InChI Key |
NRVJYKDHOZVOTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCC(C2=CC(=C(C=C2)OC)OC)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Morpholin-4-yl)ethyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14336407.png)
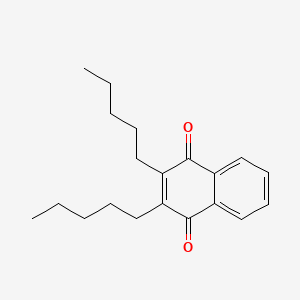

![N-[(Dichloroacetyl)oxy]benzenecarboximidoyl chloride](/img/structure/B14336418.png)
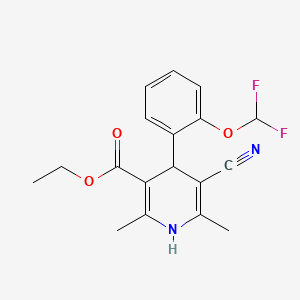
![2-{[(6-Hydroxyhexyl)oxy]carbonyl}-2-methylcyclohexane-1-carboxylate](/img/structure/B14336424.png)

![Acetic acid, [(3-methyl-3-butenyl)oxy]-](/img/structure/B14336426.png)
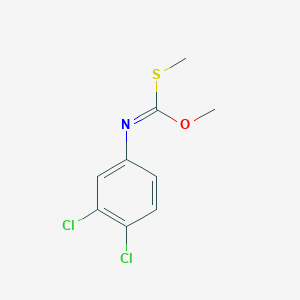
![2,2'-({4-[(E)-(Pyridin-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14336434.png)
![1-Chloro-4-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14336438.png)
![Bis[(3-methyloxiran-2-yl)methyl] hexanedioate](/img/structure/B14336449.png)
